N-(2-ethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2-ETHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, offers potential for drug development, targeted therapies, and studying molecular interactions.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-3-28-16-11-7-6-10-15(16)22-17(26)12-29-21-24-18-13-8-4-5-9-14(13)23-19(18)20(27)25(21)2/h4-11,23H,3,12H2,1-2H3,(H,22,26) |
InChI Key |
CKUDWCGGKKOYJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole nucleus, followed by the introduction of the ethoxyphenyl and sulfanylacetamide groups. Common reagents used in these reactions include various halogenated compounds, amines, and thiols under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and efficiency, with careful monitoring of reaction conditions to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of cellular pathways and biological responses. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole nucleus.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
N-(2-ETHOXYPHENYL)-2-({3-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for diverse interactions with biological targets and potential for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
